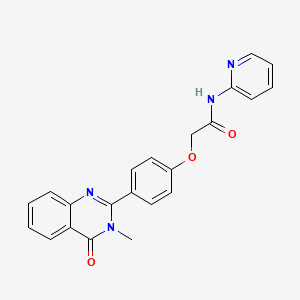

Antileishmanial agent-19

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H18N4O3 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

2-[4-(3-methyl-4-oxoquinazolin-2-yl)phenoxy]-N-pyridin-2-ylacetamide |

InChI |

InChI=1S/C22H18N4O3/c1-26-21(24-18-7-3-2-6-17(18)22(26)28)15-9-11-16(12-10-15)29-14-20(27)25-19-8-4-5-13-23-19/h2-13H,14H2,1H3,(H,23,25,27) |

InChI Key |

AHVJHWKOAINDDR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)OCC(=O)NC4=CC=CC=N4 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Discovery and Synthesis of Antileishmanial Peptides 19-2.5 and 19-4LF

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Leishmaniasis remains a significant global health challenge, with current therapeutic options hindered by toxicity, resistance, and cost. This has spurred research into novel therapeutic avenues, including the repurposing of existing antimicrobial agents. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of two promising synthetic antileishmanial agents: peptides 19-2.5 and 19-4LF. These synthetic anti-lipopolysaccharide peptides (SALPs) have demonstrated significant efficacy against Leishmania major, the causative agent of cutaneous leishmaniasis, in both in vitro and in vivo models. This document details their biological activity, proposed mechanisms of action, and the experimental protocols utilized in their evaluation.

Introduction and Discovery

Peptides 19-2.5 (also known as Aspidasept®) and 19-4LF are synthetic antimicrobial peptides (AMPs) that were initially investigated for their antibacterial properties, specifically their ability to neutralize bacterial toxins like lipopolysaccharides (LPS).[1] Their development stemmed from the need for new agents to combat bacterial infections and sepsis.[2][3] More recently, a drug repurposing approach has been applied to evaluate their potential as antileishmanial agents.[1] This strategy has proven fruitful, with studies demonstrating potent activity of both peptides against Leishmania major.[1][4]

The amino acid sequences of the peptides are as follows:

Synthesis of Peptides 19-2.5 and 19-4LF

These peptides are synthesized using a standard solid-phase peptide synthesis (SPPS) technique.[1][5]

Experimental Protocol: Solid-Phase Peptide Synthesis

-

Resin Preparation: The synthesis is initiated on an Fmoc-Rink amide resin.[1]

-

Peptide Chain Elongation: The synthesis is carried out on an automatic peptide synthesizer (e.g., Applied Biosystems Model 433A) following a 0.1-mmol FastMoc synthesis protocol.[1] This involves the sequential addition of Fmoc-protected amino acids.

-

N-terminal Fmoc Group Removal: The N-terminal Fmoc protecting group is removed at each step to allow for the coupling of the next amino acid.[1]

-

C-terminus Amidation: The use of an Fmoc-amide resin results in an amidated C-terminus for the final peptide.[5]

-

Cleavage and Deprotection: The synthesized peptides are deprotected and cleaved from the resin using a cleavage cocktail, typically containing 90% trifluoroacetic acid, 5% anisole, 2% thioanisole, and 3% dithiothreitol, for 3 hours at room temperature.[5]

-

Purification and Quality Control: The purity of the synthesized peptides is assessed using High-Performance Liquid Chromatography (HPLC) and mass spectrometry. A purity of ≥95% is generally required for biological assays.[1]

In Vitro and In Vivo Efficacy

Both peptides have demonstrated significant leishmanicidal activity against the intracellular amastigote stage of Leishmania major in infected mouse macrophages.[1]

Table 1: In Vitro Activity of Peptides 19-2.5 and 19-4LF against Leishmania major Amastigotes

| Peptide | Concentration | Effect | Host Cell Toxicity |

| 19-2.5 | 1 µg/mL | Significant reduction in the number of amastigotes per infected macrophage (p ≤ 0.001)[1] | No toxicity observed in host macrophages at 4 µg/mL[1] |

| 19-4LF | 1 µg/mL | Significant reduction in the number of amastigotes per infected macrophage (p ≤ 0.001)[1] | No toxicity observed in host macrophages at 4 µg/mL[1] |

In vivo studies using BALB/c mice infected with L. major have also shown that treatment with either peptide leads to a significant reduction in the parasite burden in both the skin lesion and the spleen.[4][6]

Mechanism of Action

The antileishmanial activity of peptides 19-2.5 and 19-4LF is multifaceted, involving both direct effects on the parasite and modulation of the host immune response.[1][4]

4.1. Direct Parasite Effects

Gene expression profiling of L. major amastigotes treated with these peptides revealed the downregulation of several key genes:[1][6]

-

Drug Resistance: yip1

-

Virulence: gp63

-

Parasite Proliferation: Cyclin 1 and Cyclin 6

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Repurposing the Antibacterial Agents Peptide 19-4LF and Peptide 19-2.5 for Treatment of Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Repurposing the Antibacterial Agents Peptide 19-4LF and Peptide 19-2.5 for Treatment of Cutaneous Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Novel Antileishmanial Compound with Therapeutic Potential: An In-depth Technical Guide on 2-(4-((E)-3-(4-hydroxyphenyl)acryloyl)phenoxy)-N-cyclohexylacetamide (Compound 4b)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel chalcone derivative, 2-(4-((E)-3-(4-hydroxyphenyl)acryloyl)phenoxy)-N-cyclohexylacetamide, designated as compound 4b , which has demonstrated significant antileishmanial activity and therapeutic potential. This document outlines its chemical properties, in vitro efficacy, synergistic effects with existing drugs, and putative mechanisms of action, supported by detailed experimental protocols and data analysis.

Core Compound Details

Compound Name: 2-(4-((E)-3-(4-hydroxyphenyl)acryloyl)phenoxy)-N-cyclohexylacetamide (Compound 4b)

Chemical Structure: (Chemical structure image would be placed here in a real document)

Molecular Formula: C23H25NO4

Molecular Weight: 379.45 g/mol

General Description: Compound 4b is a synthetic chalcone derivative characterized by a 4-hydroxychalcone scaffold linked to an N-cyclohexylacetamide moiety. Chalcones are a class of natural and synthetic compounds known for their broad spectrum of biological activities.

Quantitative Data Summary

The following tables summarize the in vitro antileishmanial activity, cytotoxicity, and synergistic effects of compound 4b against Leishmania infantum, the causative agent of visceral leishmaniasis.

Table 1: In Vitro Antileishmanial Activity of Compound 4b against Leishmania infantum

| Parasite Stage | IC50 (µM) [95% CI] |

| Promastigotes | 7.02 [3.73–15.48][1] |

| Amastigotes | 3.4 [2.99–3.9][1] |

Table 2: Cytotoxicity of Compound 4b

| Cell Line | CC50 (µM) [95% CI] | Selectivity Index (SI) (Amastigote) |

| Human PBMCs | 505.4 [333.6–914.3][1] | 148.6 |

Table 3: Synergistic Activity of Compound 4b with Amphotericin B (AmB) against L. infantum Amastigotes

| Drug Combination | Dose Reduction Index (DRI) for AmB |

| Compound 4b + AmB | 2.87[1] |

Table 4: Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile of Compound 4b

| Parameter | Predicted Value/Classification |

| Absorption | |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | High |

| Distribution | |

| Blood-Brain Barrier (BBB) Penetration | Low |

| Plasma Protein Binding | High |

| Metabolism | |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

| Excretion | |

| Total Clearance | High |

| Toxicity | |

| Ames Mutagenicity | Non-mutagenic |

| Hepatotoxicity | Low risk |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Synthesis of 2-(4-((E)-3-(4-hydroxyphenyl)acryloyl)phenoxy)-N-cyclohexylacetamide (Compound 4b)

The synthesis of compound 4b is achieved through a multi-step process involving a Claisen-Schmidt condensation followed by an etherification and amidation reaction.

Step 1: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (a 4,4'-dihydroxychalcone)

-

Equimolar amounts of 4-hydroxyacetophenone and 4-hydroxybenzaldehyde are dissolved in ethanol.

-

An aqueous solution of potassium hydroxide (40%) is added to the mixture, which is then stirred at room temperature for 12 hours.

-

The reaction mixture is kept overnight, then poured into crushed ice and acidified with dilute hydrochloric acid.

-

The resulting solid precipitate is filtered, dried, and recrystallized to yield the 4,4'-dihydroxychalcone intermediate.

Step 2: Synthesis of 2-chloro-N-cyclohexylacetamide

-

Cyclohexylamine is dissolved in a suitable solvent such as toluene.

-

Chloroacetyl chloride is added dropwise to the solution while stirring in an ice bath.

-

The reaction mixture is then refluxed for 4 hours.

-

After cooling, the mixture is poured into cold water and left overnight to allow for precipitation.

-

The resulting solid is collected by vacuum filtration and recrystallized from ethanol.

Step 3: Synthesis of Compound 4b

-

Equimolar amounts of the 4,4'-dihydroxychalcone from Step 1 and 2-chloro-N-cyclohexylacetamide from Step 2 are dissolved in acetonitrile.

-

Anhydrous potassium carbonate is added to the solution as a base.

-

The reaction mixture is refluxed for 12 hours.

-

After completion of the reaction, the solvent is evaporated, and the residue is purified by column chromatography to yield the final product, compound 4b.

In Vitro Antileishmanial Activity Assay

Parasite Culture:

-

Leishmania infantum (strain MHOM/BR/74/PP75) promastigotes are cultured at 26°C in Schneider's insect medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Axenic amastigotes are obtained by incubating late-log phase promastigotes at 37°C in a 5% CO2 atmosphere for 72 hours.

Promastigote Viability Assay:

-

Promastigotes in the logarithmic growth phase are seeded in 96-well plates at a density of 1 x 10^6 parasites/mL.

-

Compound 4b, dissolved in dimethyl sulfoxide (DMSO), is added to the wells at various concentrations. The final DMSO concentration should not exceed 0.5%.

-

Plates are incubated at 26°C for 72 hours.

-

Parasite viability is assessed by adding a resazurin solution and incubating for a further 4 hours.

-

The fluorescence is measured using a microplate reader (excitation 530 nm, emission 590 nm).

-

The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

Amastigote Viability Assay:

-

Axenic amastigotes are seeded in 96-well plates at a density of 2 x 10^6 parasites/mL.

-

Compound 4b is added at various concentrations.

-

Plates are incubated at 37°C in a 5% CO2 atmosphere for 24 hours.

-

Viability is determined using the resazurin-based method as described for promastigotes.

-

The IC50 is calculated from the dose-response curves.

Cytotoxicity Assay

Cell Culture:

-

Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors by Ficoll-Paque density gradient centrifugation.

-

Cells are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 atmosphere.

Viability Assay:

-

PBMCs are seeded in 96-well plates at a density of 1 x 10^6 cells/mL.

-

Compound 4b is added at various concentrations.

-

Plates are incubated for 24 hours.

-

Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

The absorbance is measured at 570 nm.

-

The 50% cytotoxic concentration (CC50) is determined from the dose-response curves.

Synergy Analysis

The synergistic effect of compound 4b in combination with Amphotericin B (AmB) is evaluated using the isobologram method based on the fixed-ratio combination design.

-

Stock solutions of compound 4b and AmB are prepared.

-

A series of fixed-ratio combinations of the two drugs are prepared (e.g., 1:1, 1:2, 2:1 based on their IC50 values).

-

The antileishmanial activity of each combination is tested against L. infantum amastigotes as described in section 3.2.

-

The Combination Index (CI) is calculated using the Chou-Talalay method. A CI value < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

-

The Dose Reduction Index (DRI) is calculated to quantify the fold-dose reduction of each drug in a synergistic combination that achieves a given effect level compared to the dose of the drug alone.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the evaluation of compound 4b.

Proposed Mechanism of Action: Inhibition of Leishmania Redox and Ubiquitin Pathways

Based on in silico molecular docking studies, compound 4b is predicted to interact with and potentially inhibit two key enzymes in Leishmania: Tryparedoxin Peroxidase I and Deubiquitinase DUB16.

Caption: Proposed inhibitory action of compound 4b on key Leishmania pathways.

The inhibition of Tryparedoxin Peroxidase I would disrupt the parasite's primary defense against oxidative stress generated by the host's immune cells. The trypanothione redox system is essential for the survival of Leishmania within macrophages.[2][3]

The ubiquitin-proteasome system is crucial for regulating protein turnover and various cellular processes in Leishmania, including differentiation and proliferation.[4][5][6] Deubiquitinases, such as DUB16, are key regulators of this system. Inhibition of DUB16 could lead to the accumulation of ubiquitinated proteins, disrupting cellular homeostasis and leading to parasite death.

Conclusion and Future Directions

Compound 4b emerges as a promising antileishmanial lead compound due to its potent in vitro activity against the clinically relevant amastigote stage of Leishmania infantum, high selectivity index, and synergistic interaction with the currently used drug, Amphotericin B. The predicted favorable ADMET profile further supports its potential for further development.

Future research should focus on:

-

In vivo efficacy studies: Evaluating the therapeutic potential of compound 4b in animal models of visceral leishmaniasis.

-

Mechanism of action validation: Experimental validation of the inhibitory activity of compound 4b against recombinant Leishmania Tryparedoxin Peroxidase I and Deubiquitinase DUB16.

-

Pharmacokinetic studies: Determining the pharmacokinetic profile of compound 4b in vivo to guide dose selection and formulation development.

-

Lead optimization: Synthesizing and evaluating analogs of compound 4b to improve potency, selectivity, and pharmacokinetic properties.

This in-depth guide provides a solid foundation for researchers and drug development professionals to understand the potential of compound 4b as a novel antileishmanial agent and to guide future preclinical and clinical development efforts.

References

- 1. mdpi.com [mdpi.com]

- 2. Essential roles for deubiquitination in Leishmania life cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Essential roles for deubiquitination in Leishmania life cycle progression. — CAMS Oxford Institute [camsoxford.ox.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Preliminary Characterization of Antileishmanial Agent-19's Leishmanicidal Activity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary characterization of the leishmanicidal activity of agents designated as "Antileishmanial agent-19" in recent literature. It has come to light that this designation does not refer to a single chemical entity but encompasses at least two distinct classes of compounds: synthetic antimicrobial peptides and a triazole-derived small molecule. This document summarizes the available quantitative data, details the experimental protocols used for their characterization, and visualizes the proposed mechanisms of action and experimental workflows.

Section 1: Synthetic Antimicrobial Peptides - 19-2.5 and 19-4LF

Peptides 19-2.5 and 19-4LF are synthetic anti-lipopolysaccharide peptides (SALPs) that have been investigated for their potential as repurposed antileishmanial drugs. The primary focus of the research has been on their efficacy against Leishmania major, the causative agent of cutaneous leishmaniasis.[1][2][3]

Quantitative Data Summary

The leishmanicidal activity and cytotoxicity of peptides 19-2.5 and 19-4LF have been evaluated in vitro. The key findings are summarized in the table below.

| Peptide | Target | Assay | Concentration | Result | Host Cell Toxicity |

| 19-2.5 | L. major intracellular amastigotes | In vitro macrophage infection | 1 µg/mL | Significant reduction in amastigotes per macrophage (p ≤ 0.001)[1][3] | No toxicity observed in host macrophages at 4 µg/mL[3] |

| 19-4LF | L. major intracellular amastigotes | In vitro macrophage infection | 1 µg/mL | Significant reduction in amastigotes per macrophage (p ≤ 0.001)[1][3] | No toxicity observed in host macrophages at 4 µg/mL[3] |

Experimental Protocols

In Vitro Leishmanicidal Activity Assay:

-

Cell Culture: Mouse macrophages are seeded in appropriate culture plates and allowed to adhere.

-

Infection: Macrophages are infected with metacyclic L. major promastigotes.

-

Treatment: After a 24-hour incubation period to allow for parasite internalization, the infected macrophages are treated with Peptide 19-2.5 or 19-4LF at a final concentration of 1 µg/mL.[1][3]

-

Evaluation: The number of amastigotes per infected macrophage is determined microscopically after an appropriate incubation period. A significant reduction in the number of amastigotes compared to untreated control cells indicates leishmanicidal activity.[1]

Gene Expression Analysis (q-PCR):

-

RNA Extraction: RNA is extracted from treated and untreated infected macrophages.

-

cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA.

-

Quantitative PCR: q-PCR is performed using specific primers for genes of interest, including those related to drug resistance (yip1), virulence (gp63), and parasite proliferation (Cyclin 1 and Cyclin 6) in Leishmania, as well as host immune response genes (IL-12p35, TNF-α, iNOS, IL-4, IL-6) and the P2X7 purinergic receptor.[1][2]

Proposed Mechanism of Action

The leishmanicidal activity of peptides 19-2.5 and 19-4LF appears to be multifactorial, involving both direct effects on the parasite and modulation of the host immune response. In vitro studies have shown that these peptides downregulate key parasite genes involved in proliferation, virulence, and drug resistance.[1][2] In vivo, treatment with these peptides leads to a shift towards a Th1-type immune response, characterized by an increase in pro-inflammatory cytokines, and a downregulation of the P2X7 purinergic receptor in skin lesions.[1][2]

Caption: Proposed mechanism of action for peptides 19-2.5 and 19-4LF.

Section 2: Triazole Derivative - Compound 19

Compound 19 is a 1,4-diaryl-1,2,3-triazole derivative of the neolignan machilin G. Its antileishmanial properties have been evaluated against Leishmania (Leishmania) amazonensis.[4]

Quantitative Data Summary

The in vitro activity of Compound 19 against intracellular amastigotes and its cytotoxicity against a mammalian cell line are detailed below.

| Compound | Target | Assay | IC50 | Host Cell Cytotoxicity (J774.A1) | Selectivity Index (SI) |

| Compound 19 | L. (L.) amazonensis intracellular amastigotes | In vitro macrophage infection | 4.4 µM | 46.6 µM | 10.6 |

Experimental Protocols

In Vitro Antiamastigote Activity Assay:

-

Cell Culture: J774.A1 macrophages are cultured in appropriate media.

-

Infection: Macrophages are infected with L. (L.) amazonensis promastigotes.

-

Treatment: After infection, the cells are treated with varying concentrations of Compound 19.

-

Evaluation: The number of intracellular amastigotes is determined, and the IC50 value is calculated as the concentration of the compound that reduces the number of intracellular parasites by 50% compared to untreated controls.[4]

Cytotoxicity Assay:

-

Cell Culture: J774.A1 cells are seeded in 96-well plates.

-

Treatment: The cells are exposed to different concentrations of Compound 19.

-

Evaluation: Cell viability is assessed using a suitable method (e.g., MTT assay), and the IC50 value is determined as the concentration that reduces cell viability by 50%.[4]

Nitric Oxide (NO) Production Assay:

-

Cell Culture and Infection: Macrophages are infected with L. (L.) amazonensis.

-

Treatment: Infected cells are treated with Compound 19.

-

Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An increase in NO production compared to untreated infected cells is indicative of macrophage activation.[4]

Proposed Mechanism of Action

The leishmanicidal effect of Compound 19 is suggested to be mediated through the activation of the host macrophage's killing mechanisms. Specifically, it has been shown to induce the production of nitric oxide (NO), a key molecule involved in the intracellular killing of Leishmania parasites.[4]

Caption: Experimental workflow for evaluating Compound 19's activity.

References

- 1. Repurposing the Antibacterial Agents Peptide 19-4LF and Peptide 19-2.5 for Treatment of Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Repurposing the Antibacterial Agents Peptide 19-4LF and Peptide 19-2.5 for Treatment of Cutaneous Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Repurposing the Antibacterial Agents Peptide 19-4LF and Peptide 19-2.5 for Treatment of Cutaneous Leishmaniasis [mdpi.com]

- 4. Antileishmanial Activity and Structure-Activity Relationship of Triazolic Compounds Derived from the Neolignans Grandisin, Veraguensin, and Machilin G - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Labyrinth: A Technical Guide to Unraveling the Mechanisms of Action of Novel Antileishmanial Compounds

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals in the Field of Antileishmanial Drug Discovery.

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, continues to pose a significant global health threat. The limitations of current therapies, including toxicity and emerging resistance, underscore the urgent need for novel antileishmanial agents with well-defined mechanisms of action. This in-depth technical guide provides a core framework for researchers and drug development professionals engaged in the crucial task of elucidating how new compounds combat this devastating disease.

This guide details the key experimental methodologies, from initial phenotypic screening to precise target identification, and presents a consolidated overview of the mechanisms of action for promising new classes of antileishmanial compounds. It is designed to serve as a practical resource, offering structured data, detailed protocols, and visual workflows to facilitate a more rational and efficient drug discovery pipeline.

The Modern Antileishmanial Drug Discovery Landscape

The search for new antileishmanial drugs has evolved from solely relying on empirical screening to a more integrated approach that combines phenotypic discovery with sophisticated target-based strategies.[1][2] Phenotypic screens, which assess the effect of compounds on the whole parasite, have been instrumental in identifying novel chemical scaffolds.[2] However, a deep understanding of a compound's mechanism of action (MoA) is paramount for its optimization and future clinical success.[3] Elucidating the MoA involves identifying the molecular target(s) of a compound and the downstream consequences of its binding, which ultimately lead to parasite death.

Key Compound Classes and Their Mechanisms of Action

Recent drug discovery efforts have yielded several promising classes of compounds with potent antileishmanial activity. The following sections summarize their known or proposed mechanisms of action, with quantitative data presented for comparative analysis.

Proteasome Inhibitors

The proteasome, a multi-subunit protease complex, is essential for protein degradation and turnover in eukaryotes, making it an attractive drug target.[4][5] Novel antileishmanial compounds have been identified that selectively target the parasite's proteasome.

A preclinical candidate, GSK3494245 (also known as DDD01305143) , has demonstrated potent activity by inhibiting the chymotrypsin-like activity of the β5 subunit of the Leishmania donovani proteasome.[6][7] Cryo-electron microscopy has revealed a unique inhibitor binding site between the β4 and β5 subunits, which is distinct from that in the human proteasome, providing a basis for selectivity.[4][6]

Oxaboroles

The oxaborole class of compounds has shown broad-spectrum antimicrobial activity. For leishmaniasis, DNDI-6148 has emerged as a promising preclinical candidate.[8] The proposed mechanism of action for this class in kinetoplastids is the inhibition of the cleavage and polyadenylation specificity factor 3 (CPSF3), an endonuclease involved in mRNA processing.[8][9][10] Studies have shown that it is difficult to generate resistance to oxaboroles in the lab, suggesting a potentially durable new therapy.[9][10]

Aminopyrazoles

The aminopyrazole series, including compounds like DNDI-1044 and DNDI-8012 , represents another promising chemical class.[11][12][13] While their precise molecular target is still under investigation, mechanism of action studies have revealed that their activity is not significantly affected by known resistance mechanisms, such as the overexpression of MDR and MRP efflux pumps.[12][14] Resistance to aminopyrazoles appears to be unstable and associated with changes in the parasite's chromosome number (somy changes), rather than specific gene mutations.[11][14]

Nitroimidazoles

Nitroimidazole derivatives, such as DNDI-0690 , have shown potent in vitro and in vivo efficacy against both visceral and cutaneous leishmaniasis.[15][16][17] These compounds typically require reductive activation within the parasite to form cytotoxic metabolites. While DNDI-0690's clinical development was paused due to safety concerns in a multi-dose study, the nitroimidazole scaffold remains an area of interest.[16]

Natural Products and Other Novel Scaffolds

Screening of natural product libraries continues to be a valuable source of new antileishmanial chemotypes. Recent screens have identified novel flavonoids and ansa-macrolides with significant activity against intracellular L. donovani amastigotes, providing new starting points for medicinal chemistry efforts.[18] Additionally, repurposed compounds like the quinoline derivative clioquinol have demonstrated antileishmanial activity, with proposed mechanisms including the disruption of mitochondrial function.[19]

Quantitative Bioactivity Data

The following tables summarize the in vitro efficacy of selected new antileishmanial compounds against the intracellular amastigote stage of the parasite, which is the clinically relevant form.

| Table 1: In Vitro Activity of Proteasome Inhibitors against L. donovani Amastigotes | |

| Compound | EC50 (µM) |

| GSK3494245 (Compound 8) | 1.6 |

| Reference:[6] |

| Table 2: In Vitro Activity of Oxaboroles and Nitroimidazoles against Leishmania Species Amastigotes | ||

| Compound | Species | EC50 (µM) |

| DNDI-6148 (Oxaborole) | L. infantum | 0.10 ± 0.04 |

| DNDI-0690 (Nitroimidazole) | L. infantum | 0.33 ± 0.10 |

| Reference:[15] |

| Table 3: In Vitro Activity of Aminopyrazoles against L. infantum Amastigotes | |

| Compound | EC50 (µM) |

| DNDI-1044 | 1.05 ± 0.29 |

| DNDI-8012 | 1.03 ± 0.29 |

| Reference:[15] |

| Table 4: In Vitro Activity of Selected Natural Products against L. donovani Amastigotes | |

| Compound | IC50 (µM) |

| BMD-NP-00820 (Lycorine enantiomer) | 1.74 ± 0.27 |

| BMD-NP-01555 (Flavonoid) | 2.20 ± 0.29 |

| BMD-NP-02085 (Rifapentine-like) | 1.76 ± 0.28 |

| Reference:[18] |

Experimental Protocols for Mechanism of Action Studies

A multi-pronged experimental approach is essential to confidently identify a drug's mechanism of action. Below are detailed methodologies for key experiments.

High-Throughput Screening against Intracellular Amastigotes

This assay is the gold standard for primary screening and determining the potency of compounds against the clinically relevant parasite stage.

Objective: To quantify the dose-dependent efficacy of a compound against Leishmania amastigotes residing within a host macrophage.

Methodology:

-

Cell Culture: Culture a suitable macrophage cell line (e.g., THP-1, RAW 264.7) in 384-well plates and differentiate them into a macrophage-like state using phorbol 12-myristate 13-acetate (PMA), if necessary.[20]

-

Parasite Infection: Infect the macrophages with stationary-phase promastigotes of a reporter gene-expressing Leishmania strain (e.g., expressing luciferase or a fluorescent protein like tdTomato).[7][21][22] The infection ratio should be optimized (e.g., 10:1 parasites to macrophages).

-

Compound Addition: After allowing several hours for parasite internalization, wash the wells to remove extracellular promastigotes. Add the test compounds in a serial dilution format. Include a positive control (e.g., amphotericin B) and a negative control (vehicle, e.g., DMSO).

-

Incubation: Incubate the plates for 72-96 hours to allow for amastigote proliferation within the host cells.

-

Quantification:

-

Reporter-based: If using a luciferase-expressing line, add the appropriate substrate and measure luminescence using a plate reader.[22] For fluorescent lines, measure fluorescence intensity. The signal intensity is directly proportional to the number of viable parasites.

-

High-Content Imaging: If using non-reporter parasites, fix the cells and stain the DNA with a fluorescent dye (e.g., DAPI or Hoechst).[20] Use an automated confocal microscope to acquire images and a customized algorithm to count the number of host cells and the number of intracellular amastigotes per cell.[20]

-

-

Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of parasite inhibition against the compound concentration and fitting the data to a dose-response curve. Simultaneously, the number of host cells can be used to determine the 50% cytotoxic concentration (CC50) and calculate a selectivity index (SI = CC50/EC50).

Thermal Proteome Profiling (TPP) for Target Deconvolution

TPP is a powerful unbiased method to identify the direct protein targets of a compound in a complex biological sample.[2][23][24]

Objective: To identify proteins that are thermally stabilized or destabilized upon binding to the compound of interest.

Methodology:

-

Lysate Preparation: Grow Leishmania promastigotes to mid-log phase, harvest, and wash the cells. Lyse the parasites by mechanical means (e.g., cell disruptor at 30 kpsi) in a suitable lysis buffer.[25]

-

Ultracentrifugation: Clarify the lysate by ultracentrifugation (100,000 x g) to remove insoluble components and obtain the soluble proteome.[25]

-

Compound Treatment: Divide the soluble proteome into two aliquots: one treated with the test compound at a high concentration (e.g., 100 µM) and a control treated with the vehicle.[3]

-

Thermal Challenge: Aliquot both the treated and control lysates into separate PCR tubes and heat them across a range of temperatures (e.g., 37°C to 70°C) using a thermal cycler.[2][3]

-

Protein Precipitation and Digestion: After heating, the aggregated (denatured) proteins are pelleted by centrifugation. The remaining soluble proteins in the supernatant are collected, and their concentration is determined. The proteins are then digested into peptides using an enzyme like trypsin.

-

Tandem Mass Tag (TMT) Labeling: The resulting peptide samples from each temperature point are labeled with isobaric TMT tags. This allows for the multiplexed quantitative analysis of up to 10-16 samples in a single mass spectrometry run.

-

LC-MS/MS Analysis: The labeled peptides are pooled, fractionated by liquid chromatography (LC), and analyzed by tandem mass spectrometry (MS/MS).

-

Data Analysis: The MS data is used to identify and quantify the relative abundance of each protein at each temperature point. "Melting curves" are generated for thousands of proteins. A shift in the melting curve of a specific protein in the drug-treated sample compared to the control sample indicates a direct interaction between the compound and that protein.

In Vitro Resistance Selection and Whole-Genome Sequencing

This genetic approach helps to identify potential drug targets or resistance mechanisms by identifying the genes that are mutated in drug-resistant parasites.

Objective: To generate drug-resistant Leishmania and identify the genetic basis of resistance.

Methodology:

-

Resistance Selection:

-

In Vitro: Continuously expose Leishmania promastigotes to gradually increasing concentrations of the test compound over several months.[14]

-

Clonal Selection: Isolate clonal lines from the resistant population and confirm their resistance level by determining their EC50 value compared to the parental wild-type strain.

-

-

Phenotypic Stability: Assess the stability of the resistance phenotype by culturing the resistant parasites in the absence of the drug for several passages and re-testing their susceptibility. Unstable resistance may suggest non-genetic mechanisms or aneuploidy.[12]

-

Whole-Genome Sequencing (WGS): Extract genomic DNA from both the resistant clones and the parental wild-type strain.

-

Sequencing and Analysis: Perform high-throughput sequencing of the genomes. Align the sequencing reads to the Leishmania reference genome and identify genetic differences, including:

-

Single Nucleotide Polymorphisms (SNPs)

-

Insertions and Deletions (Indels)

-

Copy Number Variations (CNVs), which can indicate gene amplification.

-

Changes in chromosome number (aneuploidy or somy changes).

-

-

Target Identification: Genes that are consistently mutated across independently selected resistant lines are strong candidates for being the drug target or being involved in the resistance mechanism (e.g., a drug transporter).

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing complex biological processes and experimental workflows. The following are represented using the DOT language for Graphviz.

Caption: Workflow for Mechanism of Action (MoA) studies.

References

- 1. Utilizing thermal proteome profiling to identify the molecular targets of anti-leishmanial compounds. | Sigma-Aldrich [sigmaaldrich.com]

- 2. Frontiers | Exploring direct and indirect targets of current antileishmanial drugs using a novel thermal proteomics profiling approach [frontiersin.org]

- 3. Exploring direct and indirect targets of current antileishmanial drugs using a novel thermal proteomics profiling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The proteasome as a target: How not tidying up can have toxic consequences for parasitic protozoa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Ubiquitination and the Proteasome as Drug Targets in Trypanosomatid Diseases [frontiersin.org]

- 6. pnas.org [pnas.org]

- 7. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Identification of Resistance Determinants for a Promising Antileishmanial Oxaborole Series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Antileishmanial Aminopyrazoles: Studies into Mechanisms and Stability of Experimental Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antileishmanial aminopyrazoles: studies into mechanisms and stability of experimental drug resistance | DNDi [dndi.org]

- 14. journals.asm.org [journals.asm.org]

- 15. In vitro and in vivo pharmacodynamics of three novel antileishmanial lead series - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DNDI-0690 | DNDi [dndi.org]

- 17. dndi.org [dndi.org]

- 18. mdpi.com [mdpi.com]

- 19. Antileishmanial Activity, Cytotoxicity and Mechanism of Action of Clioquinol Against Leishmania infantum and Leishmania amazonensis Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]

- 21. Frontiers | Development of a Fluorescent Assay to Search New Drugs Using Stable tdTomato-Leishmania, and the Selection of Galangin as a Candidate With Anti-Leishmanial Activity [frontiersin.org]

- 22. Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box against Intracellular Leishmania major Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Utilizing thermal proteome profiling to identify the molecular targets of anti-leishmanial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 25. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

Identification of Novel Therapeutic Targets in Leishmania Parasites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leishmaniasis remains a significant global health burden, with current therapeutic options hampered by toxicity, limited efficacy, and emerging drug resistance.[1][2][3] This necessitates the urgent identification and validation of novel therapeutic targets within the Leishmania parasite. This technical guide provides a comprehensive overview of promising new drug targets, focusing on key signaling and metabolic pathways essential for parasite survival. We present quantitative data on inhibitor potency, detailed experimental protocols for target identification and validation, and visual representations of crucial biological pathways to aid in the rational design of next-generation antileishmanial drugs.

Introduction: The Need for New Antileishmanial Targets

The current arsenal of antileishmanial drugs is limited, and their effectiveness is increasingly compromised by the development of resistance.[1][3] The primary strategies for managing leishmaniasis rely on chemotherapy, which often involves prolonged and toxic treatment regimens.[1][3] A deeper understanding of the parasite's unique biology is crucial for identifying novel molecules that can be selectively targeted, minimizing off-target effects on the human host. The ideal drug target in Leishmania should be essential for parasite viability and either absent in humans or sufficiently divergent to allow for selective inhibition.[4] This guide explores genetically and pharmacologically validated targets, providing a roadmap for future drug discovery efforts.

Key Therapeutic Target Classes

Protein Kinases: Master Regulators of Parasite Biology

Eukaryotic protein kinases (ePKs) are crucial regulators of essential cellular processes, including cell cycle progression, differentiation, and virulence, making them attractive drug targets.[5] Leishmania possesses a diverse kinome, with several kinases showing significant divergence from their human counterparts.[1]

MAPK signaling cascades are involved in the parasite's response to stress and are critical for its survival within the host macrophage.[1][6] Leishmania has 15 putative MAPKs, and their signaling pathways often lack the typical upstream activators found in mammalian cells, offering a window for selective targeting.[1] Inhibition of MAPK3 (ERK1) has been shown to reduce parasite survival.[7]

CDKs are essential for regulating the Leishmania cell cycle. The parasite's cell cycle progression is linked to its morphological transitions, which are critical for its lifecycle.[8][9][10][11] Targeting CDKs can therefore disrupt parasite replication.

Metabolic Pathways: Exploiting Parasite-Specific Dependencies

Leishmania has several unique metabolic pathways and dependencies that are absent in the mammalian host, making them excellent targets for chemotherapy.[3]

Similar to fungi, Leishmania utilizes ergosterol as the primary sterol in its cell membranes, in contrast to the cholesterol found in mammalian cells.[3][4][12] This pathway has been a successful target for antifungal drugs, and several of its enzymes are being investigated as antileishmanial targets.[3][4] Key enzymes in this pathway include sterol 14α-demethylase (CYP51) and sterol C24-methyltransferase (24-SMT), the latter of which has no human homologue.[4][12]

Leishmania parasites are incapable of de novo purine synthesis and are entirely dependent on salvaging purines from their host.[3][13][14] This absolute dependency makes the enzymes of the purine salvage pathway attractive drug targets.[3][13] Key enzymes in this pathway include adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[13][14]

Quantitative Data on Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) of various compounds against different Leishmania targets and parasite life stages.

| Target Enzyme/Pathway | Compound | Leishmania Species | Parasite Stage | IC50 (µM) | Reference |

| Protein Kinases | |||||

| MAPK3 | NSC107522 | L. donovani | Promastigote | 2.68 | [7] |

| NSC107522 | L. donovani | Amastigote | 4.04 | [7] | |

| NSC84100 | L. martiniquensis | Promastigote | 3.14 | [7] | |

| NSC84100 | L. martiniquensis | Amastigote | 2.61 | [7] | |

| Sorafenib | L. donovani | Amastigote | 3.7 | [2] | |

| Sunitinib | L. donovani | Amastigote | 1.1 | [2] | |

| Lapatinib | L. donovani | Amastigote | 2.5 | [2] | |

| Ergosterol Biosynthesis | |||||

| Sterol Methyltransferase | 22,26-azasterol | L. donovani | Not Specified | 8.9 | [15] |

| STOCK6S-06707 | L. donovani | Promastigote | 21.9 | [15] | |

| STOCK6S-84928 | L. donovani | Promastigote | 23.5 | [15] | |

| General Antileishmanial Activity | |||||

| Not Specified | Miltefosine | L. donovani | Amastigote | 1.0 | [2] |

| Valrubicin | L. donovani | Promastigote | 1.09 | [16] | |

| Valrubicin | L. donovani | Amastigote | 1.74 | [16] | |

| Ciclesonide | L. donovani | Promastigote | 2.09 | [16] | |

| Ciclesonide | L. donovani | Amastigote | 3.32 | [16] |

Experimental Protocols

CRISPR-Cas9 Mediated Gene Knockout for Target Validation

This protocol describes a method for generating gene knockouts in Leishmania mexicana using a modified CRISPR-Cas9 system with genomic expression of Cas9 nuclease and gRNA.[17][18]

Materials:

-

Leishmania mexicana promastigotes

-

M199 medium with supplements

-

pLdCN CRISPR expression vector

-

Oligonucleotides for gRNA and donor DNA synthesis

-

Hygromycin, Nourseothricin (Sat), Puromycin (Puro)

-

Electroporator

Procedure:

-

gRNA Design and Cloning:

-

Design a specific guide RNA (gRNA) targeting the gene of interest using a tool like LeishGEdit.net.

-

Synthesize and anneal complementary oligonucleotides for the gRNA.

-

Clone the annealed oligonucleotides into the pLdCN CRISPR expression vector.

-

-

Donor DNA Preparation:

-

Design a donor DNA template containing a drug resistance cassette (e.g., Puromycin resistance gene) flanked by short homology arms (30 bp) corresponding to the regions upstream and downstream of the Cas9 cleavage site.

-

Amplify the donor DNA by PCR.

-

-

Transfection:

-

Culture L. mexicana promastigotes expressing Cas9 to mid-log phase.

-

Co-transfect the parasites with the gRNA-expressing plasmid and the donor DNA amplicon using electroporation.

-

-

Selection and Verification:

-

Select for transfected parasites by adding the appropriate antibiotics (e.g., Hygromycin, Nourseothricin, and Puromycin) to the culture medium.

-

Verify the gene knockout in resistant clones by PCR and Southern blotting.

-

Metabolomic Analysis of Leishmania-Infected Tissues

This protocol outlines the steps for identifying altered metabolic pathways in a mouse model of cutaneous leishmaniasis.[19][20]

Materials:

-

Leishmania major or L. mexicana parasites

-

BALB/c mice

-

Liquid chromatography-mass spectrometry (LC-MS) system

-

Solvents for metabolite extraction (e.g., methanol, acetonitrile, water)

-

PCR and ELISA reagents

Procedure:

-

Infection and Tissue Harvest:

-

Infect mice with Leishmania promastigotes.

-

At a specified time post-infection, harvest the infected tissues (e.g., footpad, ear).

-

-

Metabolite Extraction:

-

Homogenize the harvested tissues in a cold extraction solvent mixture.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

-

-

LC-MS Analysis:

-

Analyze the metabolite extracts using a high-resolution LC-MS system.

-

-

Data Analysis:

-

Process the raw LC-MS data to identify and quantify metabolites.

-

Perform statistical analysis to identify metabolites that are significantly altered between infected and uninfected tissues.

-

Use pathway analysis tools to identify metabolic pathways that are enriched with the altered metabolites.

-

-

Verification:

-

Verify the role of identified metabolites in the immune response using techniques like PCR to measure gene expression of relevant cytokines and ELISA to measure protein levels.

-

Phosphoproteomic Analysis of Leishmania Life Cycle Stages

This protocol details a method for the enrichment and identification of phosphoproteins from different Leishmania donovani life cycle stages.[21][22]

Materials:

-

Leishmania donovani promastigotes and axenic amastigotes

-

Lysis buffer with phosphatase and protease inhibitors

-

Immobilized Metal Affinity Chromatography (IMAC) resin

-

2D gel electrophoresis system (IEF and SDS-PAGE)

-

Fluorescent protein stains

-

MALDI-TOF mass spectrometer

Procedure:

-

Protein Extraction:

-

Lyse promastigote and amastigote pellets in a buffer containing phosphatase and protease inhibitors.

-

Clarify the lysate by centrifugation.

-

-

Phosphoprotein Enrichment:

-

Incubate the protein lysate with IMAC resin to capture phosphoproteins.

-

Wash the resin to remove non-specifically bound proteins.

-

Elute the enriched phosphoproteins.

-

-

2D Gel Electrophoresis:

-

Separate the enriched phosphoproteins by isoelectric focusing (IEF) in the first dimension, followed by SDS-PAGE in the second dimension.

-

-

Protein Visualization and Identification:

-

Stain the gel with a fluorescent multiplex stain to visualize the protein spots.

-

Excise the protein spots of interest.

-

Identify the proteins by MALDI-MS and MS/MS analysis.

-

Visualization of Key Pathways and Workflows

Signaling Pathways

Caption: Simplified Leishmania MAPK signaling cascade in response to host stressors.

Metabolic Pathways

Caption: Key steps in the Leishmania ergosterol biosynthesis pathway, highlighting drug targets.

Experimental Workflows

Caption: Workflow for CRISPR-Cas9 mediated gene knockout in Leishmania.

Conclusion and Future Directions

The identification of novel therapeutic targets is a critical step in overcoming the challenges of leishmaniasis treatment. The protein kinases and metabolic pathways discussed in this guide represent promising avenues for the development of new, selective, and effective antileishmanial drugs. The integration of genetic validation techniques like CRISPR-Cas9 with metabolomic and phosphoproteomic approaches will undoubtedly accelerate the discovery and validation of the next generation of drug targets. Future research should focus on high-throughput screening of compound libraries against these validated targets and the use of structure-based drug design to develop potent and specific inhibitors. Furthermore, exploring combination therapies that target multiple pathways simultaneously could be a powerful strategy to enhance efficacy and prevent the emergence of drug resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Activity of anti-cancer protein kinase inhibitors against Leishmania spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic Pathways of Leishmania Parasite: Source of Pertinent Drug Targets and Potent Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unravelling the myth surrounding sterol biosynthesis as plausible target for drug design against leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Identification of MAPK3 inhibitors against Leishmania spp. via in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Morphological Events during the Cell Cycle of Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. The cell cycle of Leishmania: morphogenetic events and their implications for parasite biology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ora.ox.ac.uk [ora.ox.ac.uk]

- 12. Targeting Ergosterol Biosynthesis in Leishmania donovani: Essentiality of Sterol 14alpha-demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Purine salvage in Leishmania: complex or simple by design? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibiting Leishmania donovani Sterol Methyltransferase to Identify Lead Compounds Using Molecular Modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. CRISPR/Cas9 in Leishmania mexicana: A case study of LmxBTN1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CRISPR/Cas9 in Leishmania mexicana: A case study of LmxBTN1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protocol for identifying immune mediators during Leishmania infection in mice using metabolomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Genome-Wide Proteomics and Phosphoproteomics Analysis of Leishmania spp. During Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Phosphoproteomic analysis of Leishmania donovani pro- and amastigote stages - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Structure-Activity Relationship (SAR) Studies of Antileishmanial Agent-19: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial structure-activity relationship (SAR) studies concerning a promising antileishmanial agent, designated as compound 19 , a triazolic derivative of the neolignan machilin G. This document summarizes the key findings on its biological activity, selectivity, and proposed mechanism of action, offering a foundation for further drug development efforts against leishmaniasis.

Introduction to Antileishmanial Agent-19

Leishmaniasis remains a significant global health problem with limited therapeutic options. The search for novel, effective, and less toxic antileishmanial agents is a priority in medicinal chemistry. Compound 19 emerged from a series of sixteen 1,4-diaryl-1,2,3-triazole compounds derived from the tetrahydrofuran neolignans. These compounds were synthesized via Click Chemistry, specifically a 1,3-dipolar cycloaddition between terminal acetylenes and aryl azides. Among the synthesized derivatives, compound 19 , a hybrid of machilin G and grandisin, demonstrated the most potent activity against the intracellular amastigote form of Leishmania (Leishmania) amazonensis.[1]

Quantitative Biological Data

The antileishmanial activity of compound 19 and its analogues was evaluated against intracellular amastigotes of L. (L.) amazonensis. Cytotoxicity was assessed on mammalian cells to determine the selectivity index (SI). The data for the most active compounds in the series are presented below.

| Compound | Description | IC50 (µM) on Intracellular Amastigotes | Cytotoxicity CC50 (µM) on Macrophages | Selectivity Index (SI = CC50/IC50) |

| 19 | Trimethoxy-substituted triazole derived from machilin G | 4.4 | 46.6 | 10.6 |

| 14 | Trimethoxy-substituted triazole | 5.6 | 78.9 | 14.1 |

| 4-18 | Other analogues in the series | 4.4 - 32.7 | - | - |

| Amphotericin B | Reference Drug | - | - | - |

Data sourced from Cassamale et al.[1]

The results indicate that compounds with a trimethoxy group, such as 19 and 14 , were the most active in the series. Compound 19 displayed a potent IC50 of 4.4 µM and a favorable selectivity index of 10.6, highlighting its potential as a lead compound.[1] The lipophilicity of these compounds, with a calculated ClogP ranging from 2.8 to 3.4, is suggested to be suitable for membrane transport, contributing to their observed activity.[1]

In a separate line of research, a different class of molecules, specifically synthetic anti-lipopolysaccharide peptides (SALPs), have also been investigated for antileishmanial activity. For instance, peptides 19-2.5 and 19-4LF were shown to be highly active against intracellular Leishmania major amastigotes at a concentration of 1 µg/mL, with no toxicity to host macrophages at concentrations up to 4 µg/mL.[2] This highlights that different molecular scaffolds are being explored under similar numeric identifiers in the literature.

Experimental Protocols

The synthesis of compound 19 and its analogues was achieved using a Click Chemistry approach. The key step involved a 1,3-dipolar cycloaddition reaction between terminal acetylenes and aryl azides, which were derived from the corresponding neolignans (veraguensin, grandisin, and machilin G).[1]

The protocol for evaluating the effect on intracellular amastigotes is summarized as follows:[1]

-

Cell Culture: Peritoneal macrophages were harvested from BALB/c mice and plated in 24-well plates containing circular coverslips at a density of 1 × 10^5 cells/well.

-

Macrophage Adhesion: Plates were incubated for one hour at 37°C in a 5% CO2 atmosphere to allow for cell adhesion.

-

Infection: Macrophages were then infected with L. (L.) amazonensis promastigotes at a ratio of 10 parasites per macrophage (1 × 10^6 promastigotes/well).

-

Incubation for Infection: The co-culture was incubated for four hours at 35°C with 5% CO2.

-

Compound Treatment: After the infection period, the cells were treated with varying concentrations of the synthetic compounds (4-19), ranging from 6.25 to 50 µg·mL⁻¹, for 24 hours. Amphotericin B was used as a reference drug, and untreated infected cells served as a negative control.

-

Analysis: After treatment, the coverslips were fixed, stained, and the number of intracellular amastigotes was determined by microscopy to calculate the IC50 values.

The cytotoxicity of the compounds was assessed against peritoneal macrophages using a standard viability assay to determine the 50% cytotoxic concentration (CC50).[1]

To investigate the potential mechanism of action, the production of nitric oxide (NO) by infected and treated macrophages was quantified. This was done by measuring the accumulation of nitrite in the culture supernatants using the Griess reagent.[1]

Proposed Mechanism of Action

The initial studies suggest that the antileishmanial effect of compound 19 may be mediated through the modulation of the host macrophage response. Specifically, compound 19 was found to induce the production of nitric oxide (NO) in infected macrophages.[1] NO is a key molecule in the host's defense mechanism against intracellular pathogens, including Leishmania. The increased NO production by host cells likely contributes to the killing of the intracellular amastigotes.

Visualizations

Caption: Workflow for evaluating the in vitro activity of this compound.

Caption: Proposed mechanism of action for this compound.

Conclusion and Future Directions

The initial SAR studies have identified compound 19 , a trimethoxy-substituted triazole neolignan analogue, as a potent and selective inhibitor of L. (L.) amazonensis intracellular amastigotes.[1] The favorable activity and selectivity profile, coupled with a proposed mechanism involving the induction of nitric oxide in host macrophages, positions compound 19 as a promising lead for further development.

Future work should focus on:

-

Expansion of the SAR: Synthesis of additional analogues to further probe the key structural features required for activity and selectivity. This could involve modifications to the trimethoxy substitution pattern and the triazole linkage.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets of compound 19 within the macrophage and/or the parasite.

-

In Vivo Efficacy: Evaluation of the antileishmanial activity of compound 19 in animal models of cutaneous leishmaniasis.

-

ADME-Tox Profiling: Comprehensive assessment of the absorption, distribution, metabolism, excretion, and toxicity properties of compound 19 to evaluate its drug-likeness.

These continued efforts will be crucial in advancing this promising chemical scaffold towards a potential new treatment for leishmaniasis.

References

- 1. Antileishmanial Activity and Structure-Activity Relationship of Triazolic Compounds Derived from the Neolignans Grandisin, Veraguensin, and Machilin G - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Repurposing the Antibacterial Agents Peptide 19-4LF and Peptide 19-2.5 for Treatment of Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Nature's Arsenal: A Technical Guide to Natural Product Derivatives in Antileishmanial Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Published: November 8, 2025

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. The limitations of current therapies, including toxicity, emerging resistance, and high cost, have intensified the search for novel, effective, and accessible antileishmanial agents. Natural products have historically been a rich source of therapeutic leads, and their derivatives offer a promising avenue for the development of new drugs to combat this neglected tropical disease. This technical guide provides an in-depth overview of the exploration of natural product derivatives for antileishmanial drug discovery, focusing on data presentation, detailed experimental protocols, and the visualization of key biological pathways.

Quantitative Analysis of Antileishmanial Activity

The following tables summarize the in vitro antileishmanial and cytotoxic activities of various classes of natural product derivatives against different Leishmania species. The 50% inhibitory concentration (IC50) represents the concentration of a compound required to inhibit the growth of 50% of the parasite population, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in the viability of host cells. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of a compound, with higher values indicating greater selectivity for the parasite over host cells.

Table 1: Antileishmanial Activity of Chalcone Derivatives

| Compound | Leishmania Species | Parasite Stage | IC50 (µM) | Host Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |

| (E)-1-(4-bromophenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one | L. donovani | Promastigote | 0.03 ± 0.16 | - | - | - | [1] |

| Licochalcone A | L. major, L. donovani | - | - | - | - | - | [2] |

| Oxygenated Chalcones (various) | L. major | Promastigote | Various | - | - | - | [3] |

| Oxygenated Chalcones (various) | L. donovani | Amastigote | Various | Human MDM | - | - | [3] |

| 4,8-dimethoxynaphthalenyl chalcone (4f) | L. amazonensis | Promastigote | 3.3 ± 0.34 | J774A.1 | 372.9 ± 0.04 | 112.6 | [4] |

| 4,8-dimethoxynaphthalenyl chalcone (4f) | L. amazonensis | Amastigote | 18.5 ± 1.19 | J774A.1 | 372.9 ± 0.04 | 20.1 | [4] |

| LC32 | L. infantum | Promastigote | 74.1 ± 10.9 | Macrophages | >400 | >5.4 | [2] |

| LC39 | L. infantum | Amastigote | 55.2 ± 3.8 | Macrophages | >400 | 107.1 | [2] |

| LC41 | L. infantum | Amastigote | 70.4 ± 9.6 | Macrophages | >400 | >5.7 | [2] |

Table 2: Antileishmanial Activity of Terpenoid Derivatives

| Compound | Leishmania Species | Parasite Stage | IC50 (µM) | Host Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |

| Nerolidol | L. amazonensis | Promastigote | 0.008 (8) | - | - | - | [5] |

| (+)-Limonene | L. amazonensis | Promastigote | 0.549 (549) | - | - | - | [5] |

| α-Terpineol | L. amazonensis | Promastigote | 0.678 (678) | - | - | - | [5] |

| 1,8-Cineole | L. amazonensis | Promastigote | 4.697 (4697) | - | - | - | [5] |

| Artemisinin | L. donovani | Promastigote | 0.16 | - | - | >100 | [6] |

| Artemisinin | L. amazonensis | Amastigote | 15.0 | Macrophages | >200 | >13.3 | [6] |

| Thymol | L. infantum | Promastigote | 7.2 (µg/mL) | - | - | - | [6] |

| Carvacrol | L. infantum | Promastigote | 9.8 (µg/mL) | - | - | - | [6] |

| Terpenoid Fraction (TF-EpL) | L. amazonensis | Promastigote | 43.60 (µg/mL) | Peritoneal Macrophages | 83.88 (µg/mL) | 1.92 | [7] |

| Terpenoid Fraction (TF-EpL) | L. amazonensis | Amastigote | 44.77 (µg/mL) | Peritoneal Macrophages | 83.88 (µg/mL) | 1.87 | [7] |

Table 3: Antileishmanial Activity of Alkaloid Derivatives

| Compound | Leishmania Species | Parasite Stage | IC50 (µM) | Host Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |

| Angoline | L. donovani | Amastigote | < 3 | THP-1 | - | ≥ 4 | [8] |

| Chelerythrine | L. donovani | Amastigote | < 3 | THP-1 | - | 3.4 | [8] |

| Miltefosine (Reference) | L. donovani | Axenic Amastigote | 0.4 - 3.8 | - | - | - | [8] |

| Amphotericin B (Reference) | L. donovani | Axenic Amastigote | 0.6 - 0.7 | - | - | - | [8] |

| Clinanthus milagroanthus Extract | L. braziliensis | Promastigote | 18.5 ± 0.3 (µg/mL) | - | - | - | [9] |

| Coronaridine | L. amazonensis | Amastigote | 4.7 (µg/mL) | - | - | - | [10] |

| Guatteria latifolia Fraction (GF2) | L. amazonensis | Amastigote | 7.4 (µg/mL) | Macrophages | >200 (µg/mL) | >27 | [11] |

Table 4: Antileishmanial Activity of Flavonoid Derivatives

| Compound | Leishmania Species | Parasite Stage | IC50 (µg/mL) | Host Cell Line | CC50 (µg/mL) | Selectivity Index (SI) | Reference |

| Fisetin | L. donovani | Axenic Amastigote | 0.6 | L6 | >90 | >150 | [12][13][14] |

| 3-Hydroxyflavone | L. donovani | Axenic Amastigote | 0.7 | L6 | >90 | >128.6 | [12][13][14] |

| Luteolin | L. donovani | Axenic Amastigote | 0.8 | L6 | >90 | >112.5 | [12][13][14] |

| Quercetin | L. donovani | Axenic Amastigote | 1.0 | L6 | >90 | >90 | [12][13][14] |

| Apigenin | L. amazonensis | Promastigote | 23.7 (µM) | - | - | - | [15] |

| Apigenin | L. donovani | Promastigote | 22.77 (µM) | - | - | - | [15] |

| Apigenin | L. donovani | Axenic Amastigote | 1.9 | - | - | - | [15] |

| Luteolin | L. donovani | Promastigote | 12.5 (µM) | - | - | - | [15] |

| Arrabidaea chica Flavones-Rich Fraction (ACFF) | L. amazonensis | Amastigote | 3.575 ± 1.13 | - | - | 11.44 | [15] |

| BMD-NP-00820 (Lycorine enantiomer) | L. donovani | Amastigote | 1.74 ± 0.27 | THP-1 | >50 | >29 | [16][17] |

| BMD-NP-01555 (Flavonoid) | L. donovani | Amastigote | 2.20 ± 0.29 | THP-1 | >50 | >23 | [16][17] |

Table 5: Antileishmanial Activity of Lignan and Quinone Derivatives

| Compound | Class | Leishmania Species | Parasite Stage | IC50 | Host Cell Line | CC50 | Selectivity Index (SI) | Reference |

| Machilin-G | Lignan | L. donovani | - | 18 µg/mL | Vero | >100 µg/mL | >5.5 | [18] |

| Veraguensin | Lignan | L. donovani | - | 18 µg/mL | Vero | >100 µg/mL | >5.5 | [18] |

| Epipinoresinol-4-O-β-d-glucopyranoside | Lignan | L. braziliensis | Promastigote | 5.39 µM | - | - | - | [19][20] |

| Epipinoresinol-4-O-β-d-glucopyranoside | Lignan | L. major | Promastigote | 36.51 µM | - | - | - | [19][20] |

| Yangambin | Lignan | L. amazonensis | Amastigote | 43.9 ± 5 µM | Macrophages | 534.6 ± 28.1 µM | 12.2 | [21] |

| Epi-yangambin | Lignan | L. amazonensis | Amastigote | 22.6 ± 4.9 µM | Macrophages | 534.6 ± 28.1 µM | 23.6 | [21] |

| (-)-5-Demethoxygrandisin B | Lignan | L. amazonensis | Promastigote | 7.0 µM | - | - | - | [22] |

| (-)-5-Demethoxygrandisin B | Lignan | L. amazonensis | Amastigote | 26.04 µM | - | - | - | [22] |

| Prenyloxy-naphthoquinone | Quinone | L. donovani | Amastigote | <10 µM | - | - | - | [16] |

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments commonly employed in antileishmanial drug discovery.

In Vitro Assays

This assay determines the effect of a compound on the viability of the extracellular, flagellated promastigote stage of the Leishmania parasite.

Materials:

-

Leishmania promastigotes (e.g., L. donovani, L. major) in logarithmic growth phase

-

Complete culture medium (e.g., M199 or RPMI-1640 supplemented with 10-20% Fetal Bovine Serum)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile-filtered)

-

96-well flat-bottom microtiter plates

-

Reference drug (e.g., Amphotericin B)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Harvest promastigotes from a log-phase culture by centrifugation.

-

Resuspend the parasite pellet in fresh complete medium and adjust the concentration to 1 x 10^6 promastigotes/mL.

-

Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

-

Prepare serial dilutions of the test compounds and the reference drug in complete medium.

-

Add 100 µL of the compound dilutions to the respective wells. Include wells with parasites and medium only (negative control) and wells with medium only (background control). The final volume in each well should be 200 µL.

-

Incubate the plates at the appropriate temperature for the Leishmania species (e.g., 26°C for L. donovani) for 72 hours.

-

Following incubation, add 20 µL of the resazurin solution to each well.

-

Incubate the plates for an additional 4 hours in the dark at the same temperature.

-

Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Calculate the percentage of growth inhibition for each concentration compared to the negative control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

This assay evaluates the efficacy of a compound against the clinically relevant intracellular amastigote stage of the parasite within host macrophages.

Materials:

-

Macrophage cell line (e.g., J774A.1, THP-1)

-

Leishmania promastigotes in stationary phase

-

Complete culture medium for macrophages (e.g., RPMI-1640 with 10% FBS)

-

Test compounds and reference drug

-

Giemsa stain or a fluorescent DNA dye (e.g., DAPI)

-

96-well flat-bottom microtiter plates with coverslips (for microscopy) or standard plates

Procedure:

-

Seed macrophages into the wells of a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2 to allow for adherence.

-

Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

-

Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

Wash the wells gently with pre-warmed PBS to remove non-phagocytosed promastigotes.

-

Add fresh medium containing serial dilutions of the test compounds and reference drug. Include infected, untreated wells as a negative control.

-

Incubate the plates for an additional 72 hours at 37°C with 5% CO2.

-

For microscopic evaluation, fix the cells on the coverslips with methanol and stain with Giemsa.

-

Count the number of amastigotes per 100 macrophages for each concentration.

-

Calculate the percentage of inhibition of amastigote replication compared to the negative control.

-

Determine the IC50 value as described for the anti-promastigote assay.

This assay assesses the toxicity of the test compounds against a mammalian cell line to determine their selectivity.

Materials:

-

Mammalian cell line (e.g., macrophages, Vero cells, HepG2)

-

Complete culture medium for the specific cell line

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

96-well flat-bottom microtiter plates

Procedure:

-

Seed the mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Add serial dilutions of the test compounds to the wells. Include wells with cells and medium only (negative control).

-

Incubate the plate for 72 hours at 37°C with 5% CO2.

-

Add 20 µL of the MTT solution to each well and incubate for another 4 hours.

-

If using DMSO, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. If using the SDS-based solution, add 100 µL directly to the wells.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the negative control.

-

Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration.

In Vivo Efficacy Model

Materials:

-

6-8 week old female BALB/c mice

-

L. donovani promastigotes

-

Test compound formulated for administration (e.g., oral gavage, intraperitoneal injection)

-

Reference drug (e.g., miltefosine, liposomal amphotericin B)

-

Vehicle control

Procedure:

-

Infect mice intravenously with 1-2 x 10^7 stationary-phase L. donovani promastigotes.

-

Allow the infection to establish for a period of 7-14 days.

-

Randomly group the infected mice and begin treatment with the test compound, reference drug, or vehicle control. Treatment regimens can vary in dose and duration.

-

Monitor the mice for clinical signs and body weight throughout the experiment.

-

At the end of the treatment period, euthanize the mice and aseptically remove the liver and spleen.

-

Homogenize the organs and prepare serial dilutions of the homogenates in complete culture medium.

-

Culture the dilutions in 96-well plates for 7-14 days to allow for the growth of amastigotes that transform back into promastigotes.

-

Determine the parasite burden in the liver and spleen by microscopic examination of the highest dilution showing parasite growth (limiting dilution assay).

-

Express the parasite burden as Leishman-Donovan Units (LDU), calculated as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in milligrams.

-

Calculate the percentage of inhibition of parasite burden in the treated groups compared to the vehicle control group.

Key Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of natural product derivatives is crucial for rational drug design and optimization. Several key pathways in Leishmania are targeted by these compounds.

Pteridine Reductase 1 (PTR1) Pathway

Leishmania parasites are auxotrophic for pteridines and rely on the enzyme Pteridine Reductase 1 (PTR1) for the reduction of biopterin and folate.[3] This pathway is absent in humans, making PTR1 an attractive drug target. Inhibition of PTR1 disrupts the parasite's supply of essential tetrahydrobiopterin and tetrahydrofolate, leading to cell death.

Caption: Pteridine Reductase 1 (PTR1) pathway in Leishmania.

Arginase Pathway and Host-Parasite Interaction

The enzyme arginase plays a critical role in the synthesis of polyamines, which are essential for parasite proliferation.[23] Natural product derivatives can inhibit parasite arginase, thereby depleting polyamines and arresting parasite growth.[2] Furthermore, within the host macrophage, L-arginine is a substrate for both arginase (promoting parasite growth) and inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), a potent anti-leishmanial molecule.[23] Some natural products can modulate the host immune response to favor the iNOS pathway, enhancing parasite killing.

Caption: Arginase pathway and its role in the host-parasite interaction.

Experimental Workflow for Antileishmanial Drug Discovery

The process of identifying and characterizing novel antileishmanial compounds from natural product derivatives follows a structured workflow, from initial screening to in vivo validation.

Caption: A typical workflow for antileishmanial drug discovery.

Conclusion

Natural product derivatives represent a vast and largely untapped resource for the discovery of new antileishmanial drugs. Their chemical diversity and inherent biological activity make them ideal starting points for the development of potent and selective therapeutic agents. This guide provides a framework for researchers in the field, offering standardized protocols, comparative data, and a deeper understanding of the key molecular targets. By systematically exploring nature's chemical library and employing rigorous preclinical evaluation, the scientific community can accelerate the development of the next generation of treatments for leishmaniasis.

References

- 1. Identification of some chalcone analogues as potential antileishmanial agents: An integrated <i>in vitro</i> and <i>in silico</i> evaluation - Arabian Journal of Chemistry [arabjchem.org]

- 2. Identification of Chalcone Derivatives as Inhibitors of Leishmania infantum Arginase and Promising Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. Terpenes Increase the Lipid Dynamics in the Leishmania Plasma Membrane at Concentrations Similar to Their IC50 Values | PLOS One [journals.plos.org]

- 6. Exploring the leishmanicidal potential of terpenoids: a comprehensive review on mechanisms of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Discovery of Potential Antileishmanial Compounds Through Phenotypic Screening of an Alkaloid Library [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Antileishmanial Activity of an Indole Alkaloid from Peschiera australis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Leishmanicidal activity of the alkaloid-rich fraction from Guatteria latifolia - PubMed [pubmed.ncbi.nlm.nih.gov]